
5-chloro-3-phenyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-3-phenyl-1H-pyrazole is a derivative of pyrazole, a class of five-membered heterocycles . Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems . They exhibit tautomerism, a phenomenon that may influence their reactivity .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a five-membered ring structure with two adjacent nitrogen atoms . The molecule has an average mass of 192.645 Da and a monoisotopic mass of 192.045425 Da .Applications De Recherche Scientifique
Structural and Chemical Properties
- Hydrogen and Halogen Bonds Structure Analysis : The behavior of 3(5)-phenyl-1H-pyrazole derivatives, including those with chloro substitutions, has been studied in relation to their annular tautomerism. This research highlights the importance of understanding the structural dynamics of such compounds, which is crucial for their application in various fields (García et al., 2010).
- Crystallographic Analysis : Studies on 5-chloro-3-methyl-1-phenyl-1H-pyrazole derivatives have provided insights into their crystal structures, revealing details about their molecular arrangement and bonding. Such information is fundamental for applications in materials science and chemistry (Trilleras et al., 2014).
Biological and Pharmaceutical Research
- Antiproliferative Agents : Certain 1-aryl-3, 5-bis(het)aryl pyrazole derivatives have demonstrated significant cytotoxic effects against breast cancer and leukemic cells, suggesting their potential as antiproliferative agents (Ananda et al., 2017).
- Antimicrobial Activity : 5-Chloro-3-methyl-1-phenyl-1H-pyrazole derivatives have shown promising results in antimicrobial studies, indicating their potential use in developing new antibacterial agents (Rai et al., 2009).
Materials Science and Optics
- Optical Nonlinearity Studies : N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates have been studied for their optical nonlinearity, suggesting potential applications in optical limiting and photonic devices (Chandrakantha et al., 2013).
- Organic Crystalline Solids for Fluorescence : 3(5)-Phenyl-1H-pyrazoles have been used to develop organic crystalline solids with deep-blue fluorescence, highlighting their potential application in optoelectronic devices (Tang et al., 2016).
Safety and Hazards
Orientations Futures
Pyrazole derivatives, including 5-chloro-3-phenyl-1H-pyrazole, continue to attract attention due to their diverse applications in biological, physical-chemical, material science, and industrial fields . Future research may focus on synthesizing structurally diverse pyrazole derivatives and exploring their potential applications .
Propriétés
IUPAC Name |
5-chloro-3-phenyl-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-9-6-8(11-12-9)7-4-2-1-3-5-7/h1-6H,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACZNWPIDKSKFOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

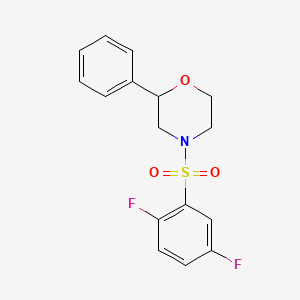

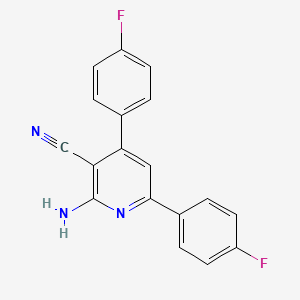
![9-Azadispiro[2.1.2.3]decane-9-carboxylic acid, 4-oxo-, 1,1-dimethylethyl ester](/img/structure/B2865628.png)
![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-2-phenylethane-1-sulfonamide](/img/structure/B2865629.png)

![4-(8,9-Dihydropyrido[2,3-b]-1,6-naphthyridin-7(6H)-yl)-4-oxobutanoic acid](/img/no-structure.png)
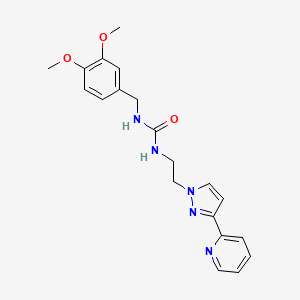
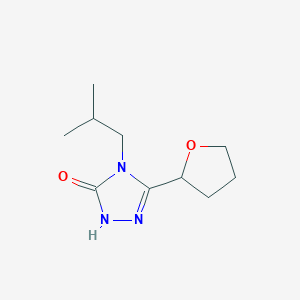

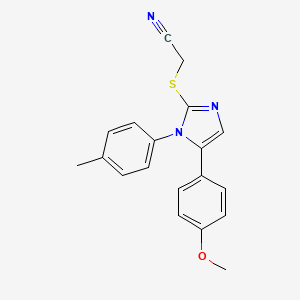

![N-[5-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2865641.png)
![N-ethyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-phenylacetamide](/img/structure/B2865644.png)